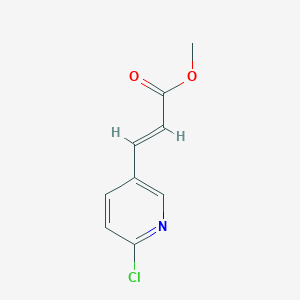

(E)-Methyl 3-(6-chloropyridin-3-yl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-Methyl 3-(6-chloropyridin-3-yl)acrylate” is a chemical compound with the molecular formula C10H10ClNO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . This compound is used for research purposes .

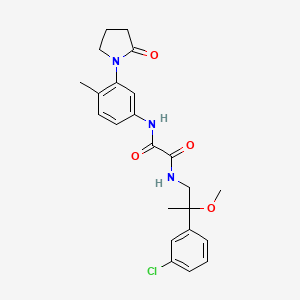

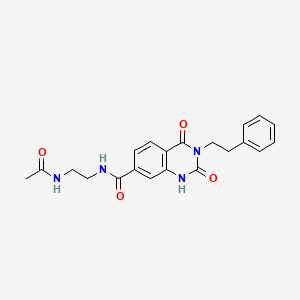

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring attached to an acrylate group . The exact structure can be determined using techniques such as X-ray diffraction . The molecular weight of the compound is 211.65 .Scientific Research Applications

MCP is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, particularly as a catalyst for the synthesis of substituted pyridines. It is also used as a starting material in the synthesis of various pharmaceuticals and other organic compounds. MCP can also be used in the synthesis of polymers, such as polyurethanes, and in the manufacture of dyes and pigments.

Mechanism of Action

MCP is a reactive compound that can form stable complexes with other molecules. It can act as an electrophile, meaning it can react with nucleophiles such as amines, alcohols, and thiols. The reaction between MCP and the nucleophile is catalyzed by a Lewis acid such as aluminum chloride.

Biochemical and Physiological Effects

MCP has not been studied extensively for its biochemical and physiological effects. However, it is known to be a strong irritant to the eyes and skin. Inhalation of MCP can cause respiratory irritation and coughing. Ingestion of MCP can cause nausea, vomiting, and abdominal pain.

Advantages and Limitations for Lab Experiments

MCP has several advantages when used in laboratory experiments. It is a relatively inexpensive compound to purchase, and it is also relatively easy to synthesize. Additionally, MCP is a very reactive compound, which makes it useful for a variety of synthetic reactions. However, MCP is also a very strong irritant, and precautions must be taken to avoid contact with the skin and eyes.

Future Directions

MCP is a versatile compound with a variety of potential applications. Further research is needed to explore the potential of MCP in the synthesis of pharmaceuticals, polymers, and other organic compounds. Additionally, more research is needed to better understand the biochemical and physiological effects of MCP. Finally, further research is needed to develop safer methods of synthesizing and handling MCP in laboratory experiments.

Synthesis Methods

MCP is synthesized from methyl acrylate and 6-chloropyridine by a reaction known as a Friedel-Crafts alkylation. This reaction involves the addition of an alkyl group to an aromatic ring, which in this case is the 6-chloropyridine. The reaction is catalyzed by a Lewis acid such as aluminum chloride, and the resulting product is MCP.

Safety and Hazards

The compound is labeled with a warning signal word . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

methyl (E)-3-(6-chloropyridin-3-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2-6H,1H3/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWAMJBCWMMGCH-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CN=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CN=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-ethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2660126.png)

![2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2660128.png)

![(Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2660130.png)

![Ethyl 1-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2660132.png)

![5-(3-chloro-4-methylphenyl)-1-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2660136.png)